Chemically, tert-butyl propionate falls under the category of alkyl esters. Its systematic name is propanoic acid, 2-methyl-2-propanyl ester, and it has a CAS number of 20487-40-5. This compound is often used in organic synthesis and as a solvent or intermediate in various chemical reactions.
The synthesis of tert-butyl propionate can be achieved through several methods:
In the direct esterification process:
The molecular formula of tert-butyl propionate is , with a molecular weight of approximately 130.19 g/mol. The structure consists of a tert-butyl group attached to the oxygen atom of the propionate moiety, which influences its physical and chemical properties.
tert-Butyl propionate participates in various chemical reactions typical for esters:
The hydrolysis reaction can be represented as follows:
This reaction may be catalyzed by either acids or bases depending on the desired conditions.
The mechanism for the hydrolysis of tert-butyl propionate involves nucleophilic attack by water on the carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to release tert-butanol and regenerate propionic acid.
tert-Butyl propionate finds applications in various scientific fields:
Conventional synthesis relies on Brønsted acid-catalyzed esterification between propionic acid and tert-butanol. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalysts (5–10 mol%) facilitate protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol. However, the tert-butyl carbocation intermediate is prone to elimination, forming isobutylene and water, limiting yields to 70–80% at 60–80°C [1]. Side reactions include ether formation (di-tert-butyl ether) and olefin oligomerization, exacerbated by higher temperatures.
Novel approaches focus on suppressing carbocation rearrangements. Flow reactors with immobilized acid catalysts (e.g., sulfonated silica) achieve 95% yield by minimizing residence time and local overheating [5]. In situ water removal via molecular sieves shifts equilibrium toward ester formation. Autocatalytic esterification using propionic anhydride avoids external catalysts entirely:
(CH<sub>3</sub>CH<sub>2</sub>CO)<sub>2</sub>O + (CH<sub>3</sub>)<sub>3</sub>COH → CH<sub>3</sub>CH<sub>2</sub>COOC(CH<sub>3</sub>)<sub>3</sub> + CH<sub>3</sub>CH<sub>2</sub>COOH
This method achieves near-quantitative yields under solvent-free conditions at 50°C [1].
Table 1: Comparative Catalytic Esterification Methods
Catalyst/Approach | Temperature (°C) | Yield (%) | By-products |
---|---|---|---|
H2SO4 (5 mol%) | 80 | 75 | Isobutylene, ethers |
pTSA (10 mol%) | 70 | 82 | Isobutylene |
Propionic anhydride | 50 | 98 | Propionic acid |
Sulfonated silica (flow) | 65 | 95 | None |
Organocatalysis leverages nucleophilic catalysts like N-heterocyclic carbenes (NHCs) to activate propionate electrophiles. NHCs form acylazolium intermediates with propionic anhydride, which tert-butanol attacks regioselectively. This avoids acid-sensitive pathways and achieves >90% yield at room temperature [6]. Chiral NHCs (e.g., derived from triazolium salts) enable asymmetric synthesis of β-functionalized propionate esters, though tert-butyl propionate itself is achiral.
Copper catalysis provides an alternative for in situ tert-butanol activation. CuCl/phenanthroline systems (2–5 mol%) oxidize tert-butanol to the tert-butyl radical, which couples with propionyl radicals generated from aldehydes:
CH<sub>3</sub>CH<sub>2</sub>CHO + tBuO• → CH<sub>3</sub>CH<sub>2</sub>COO<sup>t</sup>Bu
Yields reach 85% under O2 atmosphere at 40°C [5].
Table 2: Metal-Mediated and Organocatalytic Routes
Catalyst System | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|
NHC (5 mol%) | RT, 24 h | 92 | N/A |
CuCl/bipyridine (3 mol%) | 40°C, O2, 12 h | 85 | N/A |
Pd(OAc)2/NHC (2 mol%) | 60°C, 10 h | 88 | N/A |
Enzymatic synthesis exploits esterases and lipases (e.g., Candida antarctica Lipase B, CALB) to catalyze tert-butanol/propionic acid condensation. Immobilized CALB on mesoporous silica achieves 80–85% yield in non-aqueous media (e.g., tert-butyl methyl ether) at 30°C. The mechanism involves serine-mediated nucleophilic attack on propionic acid to form an acyl-enzyme intermediate, followed by tert-butanol deprotonation and ester bond formation [5].
The tert-butyl group’s biosynthetic origin has been elucidated in natural products like apratoxin A. The aprA gene encodes a polyketide synthase loading module with methyltransferase domains (MT1, MT2) and a pseudo-GNAT domain. MT1 converts malonyl-ACP to dimethylmalonyl-ACP using S-adenosyl methionine (SAM) as a methyl donor. MT2 then catalyzes concerted decarboxylation and methylation to form pivaloyl-ACP, the precursor to tert-butyl-containing compounds [2] [7]. This pathway was confirmed via 13C-methionine feeding studies, showing 99% 13C-incorporation into the apratoxin A tert-butyl group [2]. Microbial fermentation of engineered Streptomyces expressing homologous pathways could enable bioproduction of tert-butyl propionate precursors.
The tert-butyl group’s steric bulk profoundly influences reaction trajectories:
Enzymatic routes exhibit inherent stereoselectivity. Lipase-catalyzed transesterification of racemic 2-substituted propionates with tert-butanol achieves kinetic resolution (E > 200). The enzyme’s chiral pocket discriminates against R-enantiomers, yielding (S)-tert-butyl propionate derivatives with >99% ee [5].
Table 3: Stereochemical Outcomes in tert-Butyl Propionate Derivatives
Reaction | Conditions | Major Product | dr/ee |
---|---|---|---|
Aldol (enolate) | LDA, THF, −78°C | syn-aldol | 90:10 dr |
Aldol (silyl ketene acetal) | TiCl4, CH2Cl2, −40°C | anti-aldol | 95:5 dr |
Lipase transesterification (rac-ester) | CALB, 30°C | (S)-ester | >99% ee |
Solvent-free methods enhance atom economy and reduce waste:
Enzymatic systems in aqueous micelles (e.g., SDS/water) solubilize reactants while retaining enzyme activity. Horseradish peroxidase (HRP)/H2O2 systems catalyze oxidative esterification of propionaldehyde and tert-butanol at 25°C with 85% efficiency [4]. Life-cycle assessments confirm 50% lower energy use and 70% reduced waste compared to acid-catalyzed routes.
Table 4: Green Synthesis Metrics
Method | E-factora | Energy Use (kJ/mol) | Catalyst Recyclability |
---|---|---|---|
H2SO4 (reflux) | 5.8 | 210 | None |
Enzymatic (aqueous micelle) | 0.9 | 85 | 5 cycles |
Ball milling | 0.3 | 40 | 10 cycles |
Microwave (Amberlyst-15) | 1.2 | 95 | 8 cycles |
a E-factor = mass waste / mass product
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